4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine
Description
This compound features a piperidine core substituted at the 1-position with a 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl) group and at the 4-position with a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl moiety. The trifluoromethyl (CF₃) group on the oxadiazole ring confers strong electron-withdrawing properties, while the mesitylenesulfonyl group enhances lipophilicity and steric bulk.
Properties
IUPAC Name |
2-(trifluoromethyl)-5-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O3S/c1-10-8-11(2)14(12(3)9-10)27(24,25)23-6-4-13(5-7-23)15-21-22-16(26-15)17(18,19)20/h8-9,13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAOQQVHSQFCCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, using mesitylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperidine or oxadiazole rings.
Reduction: Reduced forms of the mesitylsulfonyl or oxadiazole rings.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The mesitylsulfonyl group may interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. The oxadiazole ring may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Substituent Effects on the Oxadiazole Ring
The oxadiazole ring is a common pharmacophore in bioactive molecules. Key comparisons include:
Analysis :
- The CF₃ group in the target compound likely enhances metabolic stability compared to phenyl or bromophenyl groups due to reduced susceptibility to oxidative degradation .
- Halogenated substituents (e.g., 4-bromophenyl) may improve binding affinity via halogen bonding but increase molecular weight and polarity .
Sulfonyl Group Variations
The sulfonyl group’s structure significantly impacts solubility and target interactions:
Analysis :
Piperidine Core Modifications
Piperidine substitution patterns influence conformational flexibility and pharmacokinetics:
Analysis :
Key Differences :
- The mesitylenesulfonyl group requires careful control of reaction stoichiometry to avoid steric hindrance during sulfonylation.
Biological Activity
The compound 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(2,4,6-trimethylbenzenesulfonyl)piperidine is a novel synthetic molecule that has garnered attention for its potential biological activities. Its unique structural features, including the trifluoromethyl and sulfonyl groups, suggest a promising profile in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.36 g/mol. The presence of trifluoromethyl and sulfonyl groups enhances its lipophilicity and potential interactions with biological macromolecules.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds featuring oxadiazole moieties. The incorporation of trifluoromethyl groups has been shown to enhance the activity against various bacterial strains. For instance, a related compound demonstrated significant antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 4.88 µg/mL against Bacillus mycoides to higher values against Escherichia coli and Candida albicans .
Anticancer Activity
The anticancer potential of this class of compounds has been investigated in several studies. Notably, derivatives with similar structural features have exhibited IC50 values superior to standard chemotherapeutics like Doxorubicin in various human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). For example, one study reported IC50 values of 22.4 µM for a related compound against PACA2 cells . The mechanism of action appears to involve down-regulation of critical genes associated with tumor progression such as EGFR, KRAS, and TP53 .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. The trifluoromethyl group is believed to enhance binding affinity through multipolar interactions with targeted proteins . For instance, docking against Escherichia coli enoyl reductase revealed promising inhibition profiles.
Case Studies
- Antidepressant Potential : A related study evaluated the antidepressant effects of piperazine derivatives containing oxadiazole rings. These compounds showed significant affinity for serotonin receptors (5-HT1A and 5-HT7) and were effective in preclinical models of depression .
- Phosphodiesterase Inhibition : Some derivatives have also been tested for phosphodiesterase (PDE) inhibitory activity, revealing potential applications in treating anxiety disorders through modulation of cyclic nucleotide levels .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
